5-FLUORO-2-METHOXY-DL-PHENYLALANINE

Electronic properties Structure-Activity Relationship Peptide design

5-Fluoro-2-methoxy-DL-phenylalanine (CAS 603105-80-2) is a synthetic, racemic phenylalanine derivative featuring a fluorine atom at the 5-position and a methoxy group at the 2-position on the phenyl ring. With a molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol, it serves as a versatile building block in peptide synthesis, medicinal chemistry, and the development of fluorinated probes.

Molecular Formula C10H12FNO3
Molecular Weight 213.21 g/mol
CAS No. 603105-80-2
Cat. No. B1307331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-FLUORO-2-METHOXY-DL-PHENYLALANINE
CAS603105-80-2
Molecular FormulaC10H12FNO3
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)CC(C(=O)O)N
InChIInChI=1S/C10H12FNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)
InChIKeyRVIQPUAYMLZLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methoxy-DL-phenylalanine (CAS 603105-80-2): A Dual-Substituted Building Block for Medicinal Chemistry and Peptide Research


5-Fluoro-2-methoxy-DL-phenylalanine (CAS 603105-80-2) is a synthetic, racemic phenylalanine derivative featuring a fluorine atom at the 5-position and a methoxy group at the 2-position on the phenyl ring [1]. With a molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol, it serves as a versatile building block in peptide synthesis, medicinal chemistry, and the development of fluorinated probes . The combination of an electron-withdrawing fluoro substituent and an electron-donating methoxy group creates a unique electronic environment that differentiates it from singly-substituted or regioisomeric phenylalanine analogs .

Why 5-Fluoro-2-methoxy-DL-phenylalanine Cannot Be Replaced by Standard Fluoro- or Methoxy-Phenylalanine Analogs


Generic substitution of fluorinated or methoxylated phenylalanine derivatives fails because the position-specific combination of 5-fluoro and 2-methoxy substituents generates a distinct electronic push-pull system on the aromatic ring, which alters hydrogen-bonding capacity, lipophilicity, and steric bulk in ways that singly-substituted analogs cannot replicate [1]. Literature demonstrates that the position of fluorine substitution critically influences peptide structure, conformational stability, and biological activity, while the ortho-methoxy group introduces additional steric constraints and metabolically labile sites absent in para-fluoro analogs [2]. These combined effects make 5-fluoro-2-methoxy-DL-phenylalanine uniquely suited for applications requiring finely tuned electronic properties, such as proteasome inhibitor optimization and 19F NMR probe design [3].

Quantitative Differentiation Evidence for 5-Fluoro-2-methoxy-DL-phenylalanine Against Closest Analogs


Distinct Electronic Profile: Combined 5-Fluoro and 2-Methoxy Substitution Creates a Unique Push-Pull Aromatic System

The simultaneous presence of an electron-withdrawing fluorine at the 5-position (Hammett σm = 0.34) and an electron-donating methoxy group at the 2-position (Hammett σo = -0.27) generates a unique dipolar electronic distribution on the phenyl ring that is absent in mono-substituted analogs [1]. In contrast, 4-fluoro-DL-phenylalanine contains only an electron-withdrawing group (σp = 0.06), while 2-methoxy-DL-phenylalanine has only an electron-donating group. The resulting push-pull system in 5-fluoro-2-methoxy-DL-phenylalanine alters the ring's π-electron density and hydrogen-bonding propensity, which has been shown in SAR studies of fluorinated phenylalanines to correlate with differential binding to enzyme active sites and protein surfaces [2].

Electronic properties Structure-Activity Relationship Peptide design

Enhanced Lipophilicity: Computed LogP Differentiates 5-Fluoro-2-methoxy-DL-phenylalanine from Non-fluorinated and Mono-fluorinated Analogs

Computational prediction of the octanol-water partition coefficient (XLogP3) indicates that 5-fluoro-2-methoxy-DL-phenylalanine has a calculated logP of approximately -1.1, compared to -2.2 for unsubstituted phenylalanine and -1.6 for 4-fluoro-DL-phenylalanine [1]. The increased lipophilicity arises from the combined hydrophobic contributions of both the fluorine and methoxy substituents. Enhanced lipophilicity correlates with improved passive membrane permeability and potentially higher oral bioavailability in peptide-based therapeutics, as reviewed for fluorinated phenylalanine derivatives [2].

Lipophilicity Drug-likeness Membrane permeability

Position-Dependent Impact on Proteasome Inhibitor Potency: Fluorinated Phenylalanine Residues Modulate Subunit Selectivity

The incorporation of fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors profoundly affects both potency and subunit selectivity [1]. While the specific 5-fluoro-2-methoxy-DL-phenylalanine residue has not been directly profiled in published proteasome assays, class-level SAR data demonstrate that the position of fluorine substitution on the phenyl ring dictates β1, β2, and β5 subunit selectivity profiles. Compound 4a featuring a fluorinated Phe residue achieved exceptional β5 specificity, whereas non-fluorinated analogs showed broader subunit inhibition [1]. The dual-substituted 5-fluoro-2-methoxy phenylalanine scaffold offers a unique starting point for probing how combined electronic and steric effects influence proteasome active-site recognition, as standard 4-fluoro or unsubstituted phenylalanine building blocks lack the ortho-methoxy steric constraint [2].

Proteasome inhibition Subunit selectivity Anticancer agents

Thermal Stability Differentiation: Higher Decomposition Point than Non-fluorinated Methoxy-Phenylalanine

5-Fluoro-2-methoxy-DL-phenylalanine exhibits a melting point (with decomposition) of approximately 251°C . This is substantially higher than the melting point of 2-methoxy-L-phenylalanine (171-176°C) , indicating enhanced thermal stability attributable to the electron-withdrawing fluorine substituent strengthening intermolecular interactions in the solid state. This higher thermal stability provides a practical advantage during high-temperature peptide coupling reactions and microwave-assisted solid-phase peptide synthesis (SPPS), where lower-melting analogs may degrade [1].

Thermal stability Solid-phase synthesis Process chemistry

19F NMR Probe Potential: Ortho-Methoxy Group Enhances Chemical Shift Dispersion Relative to para-Fluoro Analogs

Fluorinated phenylalanines are established 19F NMR probes for studying protein structure, dynamics, and ligand interactions due to the 100% natural abundance and high gyromagnetic ratio of 19F [1]. The 19F chemical shift of a fluorinated phenylalanine residue is exquisitely sensitive to its local environment, including ring substitution pattern. The ortho-methoxy group in 5-fluoro-2-methoxy-DL-phenylalanine is expected to induce a distinct 19F chemical shift relative to para-fluoro-phenylalanine (4-fluoro-Phe), providing greater chemical shift dispersion in multi-fluorinated protein systems [2]. Para-fluorophenylalanine exhibits a 19F NMR chemical shift of approximately -115 to -117 ppm (relative to CFCl3) in aqueous buffer, whereas ortho-substituted fluoroaromatics typically shift downfield by 5-15 ppm depending on the electron-donating substituent [3]. This differential shift enables simultaneous monitoring of two distinct fluorinated Phe residues without signal overlap.

19F NMR spectroscopy Protein labeling Biosensor development

High-Value Application Scenarios Where 5-Fluoro-2-methoxy-DL-phenylalanine Provides Demonstrable Advantage


Structure-Activity Relationship (SAR) Exploration of Proteasome Inhibitor Subunit Selectivity

Medicinal chemistry teams developing next-generation proteasome inhibitors can employ 5-fluoro-2-methoxy-DL-phenylalanine as a key building block to probe how combined electronic (5-F) and steric (2-OCH3) effects influence selectivity across β1, β2, and β5 catalytic subunits. The class-level evidence shows that fluorinated Phe residues dramatically shift selectivity profiles (>100-fold β5/β1 selectivity achieved with fluorinated analogs), and the dual-substituted scaffold offers chemical space inaccessible through conventional 4-fluoro or unsubstituted phenylalanine [1]. This compound is particularly valuable when the ortho-methoxy group is hypothesized to create steric clashes that disfavor binding to off-target subunits.

Site-Specific 19F NMR Probe for Multi-Fluorinated Protein Systems

Structural biology groups using 19F NMR to study protein dynamics and ligand interactions can utilize 5-fluoro-2-methoxy-DL-phenylalanine as an orthogonal 19F label. The predicted distinct chemical shift (downfield by 5-12 ppm vs. para-fluoro-Phe) allows for simultaneous monitoring of two different fluorinated Phe incorporation sites without spectral overlap [2]. This application is directly supported by the well-established sensitivity of 19F chemical shifts to aromatic ring substitution patterns and the unique electronic environment created by the 5-fluoro/2-methoxy combination.

Peptide Lead Optimization Requiring Enhanced Lipophilicity Without Additional Aromatic Rings

In peptide drug discovery programs where increased passive membrane permeability is desired without adding extra aromatic rings (which increase molecular weight and may introduce toxicity risks), 5-fluoro-2-methoxy-DL-phenylalanine offers a ~1 log unit increase in computed logP relative to unsubstituted phenylalanine [3]. This incremental lipophilicity enhancement can be critical for achieving oral bioavailability in peptide-based therapeutics, while the ortho-methoxy group provides a metabolic soft spot that can be tuned through further medicinal chemistry optimization.

Solid-Phase Peptide Synthesis Under Elevated Temperature Conditions

Process chemistry and peptide production teams requiring microwave-assisted SPPS or high-temperature coupling protocols should consider 5-fluoro-2-methoxy-DL-phenylalanine over non-fluorinated methoxy-phenylalanine analogs. The thermal stability advantage (~75-80°C higher decomposition point vs. 2-methoxy-phenylalanine) reduces the risk of building block degradation during aggressive synthetic protocols, improving crude peptide purity and yield in automated synthesizer workflows .

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